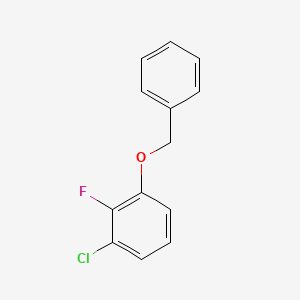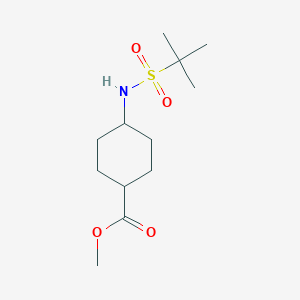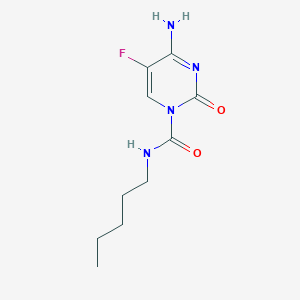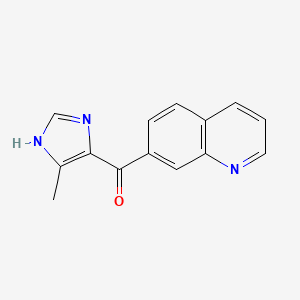
Benzene, 1-chloro-2-fluoro-3-(phenylmethoxy)-
Übersicht
Beschreibung
Benzene, 1-chloro-2-fluoro-3-(phenylmethoxy)- is an organic compound with the molecular formula C13H10ClFO. It is a derivative of benzene, where the benzene ring is substituted with a benzyloxy group, a chlorine atom, and a fluorine atom. This compound is used as an intermediate in organic synthesis and has various applications in the chemical industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzene, 1-chloro-2-fluoro-3-(phenylmethoxy)- can be synthesized through several methods. One common method involves the reaction of 3-chloro-2-fluorophenol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 1-benzyloxy-3-chloro-2-fluorobenzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1-chloro-2-fluoro-3-(phenylmethoxy)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to remove the chlorine or fluorine atoms under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or palladium on carbon with hydrogen gas.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of dehalogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-chloro-2-fluoro-3-(phenylmethoxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 1-benzyloxy-3-chloro-2-fluorobenzene depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, its mechanism may involve interactions with specific enzymes or receptors, leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Benzyloxy-2-chloro-3-fluorobenzene
- 1-Benzyloxy-4-bromo-3-chloro-2-fluorobenzene
- 1-Benzyloxy-2-chloro-4-fluorobenzene
Uniqueness
Benzene, 1-chloro-2-fluoro-3-(phenylmethoxy)- is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific synthetic applications and research purposes.
Eigenschaften
Molekularformel |
C13H10ClFO |
|---|---|
Molekulargewicht |
236.67 g/mol |
IUPAC-Name |
1-chloro-2-fluoro-3-phenylmethoxybenzene |
InChI |
InChI=1S/C13H10ClFO/c14-11-7-4-8-12(13(11)15)16-9-10-5-2-1-3-6-10/h1-8H,9H2 |
InChI-Schlüssel |
SNZLTQDVJVQIBN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=C(C(=CC=C2)Cl)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(Allylamino)methyl]-2,6-dichlorophenol](/img/structure/B8335695.png)











